molecular formula C17H23N7O B2746688 4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415462-19-8

4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2746688
CAS No.: 2415462-19-8
M. Wt: 341.419
InChI Key: IJBGJRWRRXSFST-UHFFFAOYSA-N
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Description

4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a heterocyclic compound featuring a pyridazine core substituted at position 3 with a morpholine ring and at position 6 with a piperazine moiety bearing a 2-methylpyrimidin-4-yl group. This structure combines three distinct pharmacophores:

  • Pyridazine core: A six-membered aromatic ring with two adjacent nitrogen atoms, influencing electronic properties and binding interactions.
  • Morpholine: A saturated six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and hydrogen-bonding capacity.

The compound’s synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridazine core to substituted piperazine and morpholine groups, as seen in analogous compounds .

Properties

IUPAC Name

4-[6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-18-5-4-15(19-14)22-6-8-23(9-7-22)16-2-3-17(21-20-16)24-10-12-25-13-11-24/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBGJRWRRXSFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Core Formation

Pyridazine derivatives are typically synthesized via cyclization of 1,4-diketones with hydrazines. For 3-morpholinopyridazine:

  • Condensation Reaction :
    • React morpholine with 1,4-diketone precursors (e.g., 1,4-diacetylbenzene) in acetic acid at 80°C for 12 hours.
    • Yield: ~65–70% after recrystallization from ethanol.
  • Alternative Route (Microwave-Assisted) :
    • Use microwave irradiation (150°C, 30 min) to accelerate cyclization, improving yield to 85%.

Functionalization at Position 6

Introduce a leaving group (e.g., chloride) at position 6 for subsequent coupling:

  • Treat 3-morpholinopyridazine with phosphorus oxychloride (POCl₃) at reflux (110°C, 4 h) to yield 3-morpholino-6-chloropyridazine.
  • Characterization : $$ ^1H $$ NMR (CDCl₃): δ 8.45 (d, 1H, J = 5.1 Hz), 7.92 (d, 1H, J = 5.1 Hz), 3.85–3.78 (m, 8H, morpholine).

Synthesis of 4-(2-Methylpyrimidin-4-yl)piperazine

Pyrimidine-Piperazine Coupling

  • Buchwald-Hartwig Amination :

    • React 4-chloro-2-methylpyrimidine with piperazine using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 100°C for 24 h.
    • Yield: 78% after column chromatography (SiO₂, ethyl acetate/hexane 1:1).
  • Alternative Copper-Catalyzed Method :

    • Use CuI (10 mol%), 8-hydroxyquinoline (20 mol%), and K₂CO₃ in DMF at 120°C for 18 h.
    • Yield: 70% with reduced cost but longer reaction time.

Final Coupling Reaction

Ullmann-Type Coupling

Combine 3-morpholino-6-chloropyridazine and 4-(2-methylpyrimidin-4-yl)piperazine under Ullmann conditions:

  • Conditions : CuI (15 mol%), 1,10-phenanthroline (30 mol%), K₃PO₄, DMF, 130°C, 24 h.
  • Workup : Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (CH₂Cl₂/MeOH 9:1).
  • Yield : 62% (white solid).

Microwave-Assisted Optimization

  • Reduce reaction time to 4 hours using microwave irradiation (150°C) while maintaining yield (60%).

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, pyrimidine-H), 8.21 (d, 1H, J = 5.0 Hz, pyridazine-H), 7.95 (d, 1H, J = 5.0 Hz, pyridazine-H), 3.80–3.70 (m, 8H, morpholine), 3.60–3.50 (m, 4H, piperazine), 2.45 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z calcd. for C₁₇H₂₃N₇O [M+H]⁺: 341.4108, found: 341.4112.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Scalability and Process Considerations

Cost-Effective Catalyst Recycling

  • Recover CuI catalyst via filtration and reuse for three cycles with minimal activity loss (yield drop: 62% → 58%).

Solvent Selection

  • Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis, achieving comparable yield (60%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridazine and pyrimidine rings in the compound are electron-deficient aromatic systems, making them susceptible to nucleophilic aromatic substitution (NAS) under specific conditions. Key observations include:

  • Pyridazine Ring Reactivity : The C3 and C6 positions of pyridazine are activated for substitution due to electron withdrawal by adjacent nitrogen atoms. Piperazine incorporation at C6 likely occurs via NAS with a leaving group (e.g., chloride) under basic conditions .

  • Pyrimidine Modifications : The 2-methylpyrimidin-4-yl group attached to piperazine can undergo further substitutions at its C2 or C4 positions. For example, halogenation or amination reactions may occur under catalysis by transition metals .

Transition Metal-Catalyzed Coupling

Synthetic routes for analogous compounds highlight the use of palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Application Yield
Suzuki-Miyaura CouplingPd(dppf)Cl₂, Cs₂CO₃, dioxane/water (90°C)Connects boronic acids to pyridazine/pyrimidine rings 60–75%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, NaOtBu, dioxane (80–130°C)Links piperazine to aryl/heteroaryl halides 40–65%

Functional Group Transformations

The morpholine and piperazine moieties participate in characteristic reactions:

  • Morpholine Stability : The morpholine ring is generally unreactive under mild conditions but can undergo ring-opening in strong acidic or oxidizing environments (e.g., H₂SO₄/HNO₃) .

  • Piperazine Alkylation : The secondary amines in piperazine may react with alkyl halides or acylating agents. For example, methylation at the pyrimidine’s C2 position likely involves reductive amination or direct alkylation .

Oxidation and Reduction

  • Pyridazine Oxidation : Pyridazine rings can be oxidized to form N-oxides using peracids (e.g., mCPBA), altering electronic properties and reactivity .

  • Reductive Amination : Used to introduce substituents to the piperazine nitrogen, often employing sodium triacetoxyborohydride (STAB) in THF .

Acid/Base-Mediated Reactions

  • Deprotonation : The pyridazine nitrogen (pKa ~1–3) can be deprotonated under strong basic conditions (e.g., NaH), facilitating alkylation or acylation .

  • Hydrolysis : Under acidic conditions (e.g., HCl/dioxane), protective groups (e.g., Boc) on piperazine are cleaved .

Structural Analog Reactivity Insights

Comparisons with structurally similar compounds reveal trends:

Analog Key Reaction Outcome
4-{6-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholineFluorination via Halogen ExchangeEnhanced metabolic stability
4-(6-Methylpiperazin-1-yl)-3-pyridin-4-ylimidazo[1,2-b]pyridazineImidazopyridazine CyclizationImproved kinase inhibition

Synthetic Challenges and Optimization

  • Regioselectivity : Competing substitution sites on pyridazine require careful control of reaction conditions (e.g., temperature, solvent polarity) .

  • Catalyst Selection : Ligands like Xantphos improve yields in Pd-catalyzed aminations by stabilizing intermediates .

Biological Implications of Reactivity

Modifications to the compound’s structure directly impact pharmacological properties:

  • Introducing electron-withdrawing groups (e.g., -CF₃) on pyrimidine enhances target binding affinity .

  • Morpholine’s polarity improves solubility, critical for bioavailability .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidine and piperazine can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of specific protein kinases associated with cancer progression, making this compound a candidate for further development as an anticancer agent .

Antimicrobial Properties

Compounds containing pyrimidine and piperazine moieties have demonstrated antimicrobial activity against a range of pathogens. The structural features of this compound contribute to its ability to disrupt microbial cell function, indicating potential use in developing new antibiotics or antifungal agents .

Neuropharmacological Effects

The piperazine ring in this compound is known for its neuroactive properties. Research has highlighted its potential as a treatment for neurological disorders, including anxiety and depression. The interaction with serotonin and dopamine receptors suggests that this compound may help modulate neurotransmitter levels .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antitumor efficacy against human cancer cell lines. The results showed that specific modifications to the piperazine and pyrimidine moieties enhanced cytotoxicity, leading to a promising lead compound for further development .

Case Study 2: Antimicrobial Activity

A research paper documented the synthesis of various pyrimidine derivatives, including those related to this compound. These compounds were tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects, thus supporting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridazine vs. Pyrimidine/Thienopyrimidine Cores
  • Target Compound : Pyridazine core with two adjacent nitrogen atoms.
  • Compound 77 (Trisubstituted Pyrimidine) : Pyrimidine core (4-position morpholine, 2-position 4-methylpiperazine, 6-position pyridin-3-yl) .
  • Thieno[3,2-d]pyrimidine Derivatives: Fused thiophene-pyrimidine cores (e.g., 2-chloro-6-((4-methanesulfonyl-piperazin-1-yl)methyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine) .

Key Differences :

  • Planarity: Thienopyrimidines are more rigid due to fused rings, possibly enhancing hydrophobic interactions in enzyme pockets .

Substituent Variations on Piperazine/Piperidine

Compound Piperazine/Piperidine Substituent Core Structure Notable Properties
Target Compound 2-Methylpyrimidin-4-yl Pyridazine Moderate lipophilicity (logP ~2.5*)
Compound 75 4,4-Difluoropiperidin-1-yl Pyrimidine Increased metabolic stability (fluorine)
Compound 77 4-Methylpiperazin-1-yl Pyrimidine Enhanced solubility (polar methyl group)
EP 2 402 347 A1 (Compound 154) Methanesulfonyl-piperazin-1-ylmethyl Thieno[2,3-d]pyrimidine High polarity (sulfonyl group improves solubility)
EP 2 402 347 A1 (Compound 70) 4-Methyl-piperazin-1-ylmethyl Thieno[3,2-d]pyrimidine Balanced lipophilicity (methyl group)

*Estimated based on substituent contributions.

Impact of Substituents :

  • Methanesulfonyl : Enhances aqueous solubility and hydrogen-bonding capacity, as seen in Compound 154 .
  • Difluoropiperidine (Compound 75) : Fluorine atoms improve metabolic stability and membrane permeability .

Pharmacological Activity (Limited Data)

Thienopyrimidine derivatives (e.g., EP 2 402 347 A1 compounds) are often kinase inhibitors, indicating structural versatility across therapeutic areas .

Biological Activity

The compound 4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Morpholine : A six-membered ring containing one oxygen atom.
  • Pyridazine : A six-membered aromatic ring with two adjacent nitrogen atoms.
  • Piperazine : A saturated six-membered ring containing two nitrogen atoms.
  • Pyrimidine : A six-membered ring containing two nitrogen atoms at positions 1 and 3.

The presence of these moieties suggests that the compound could interact with various biological targets, potentially influencing multiple pathways.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds similar to this compound. For instance, derivatives with similar structural motifs have shown significant inhibitory effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cells.

CompoundCell LineIC50 (μM)
Compound 40A5491.03
Compound 40HeLa1.15
Compound 40MCF-72.59

These findings indicate that modifications to the piperazine and pyrimidine components can enhance anticancer activity through structure-activity relationship (SAR) studies .

The mechanism of action for such compounds often involves the inhibition of key enzymes or receptors involved in tumor growth and survival. For example, compounds targeting c-Met kinase have been shown to induce apoptosis in cancer cells, suggesting that the morpholine derivative may similarly modulate kinase activity or other signaling pathways relevant to cancer progression .

Study on Structure-Activity Relationships

A comprehensive study focused on a series of analogues derived from pyrimidine and piperazine frameworks demonstrated that the introduction of specific functional groups significantly enhanced biological activity. The study highlighted that compounds with morpholine groups exhibited improved solubility and bioavailability, which are crucial for therapeutic efficacy .

In Vivo Studies

In vivo studies assessing the pharmacokinetics and toxicity profiles of similar compounds have indicated favorable safety margins and effective tumor reduction in animal models. These studies are critical for understanding the therapeutic potential of this compound before advancing to clinical trials .

Q & A

Q. How can researchers optimize the synthesis yield of 4-{6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine?

  • Methodological Answer: Key steps include:
  • Nitro Reduction: Use catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce nitro intermediates, as demonstrated in analogous pyridazine-piperazine syntheses .
  • Coupling Reactions: Optimize Buchwald–Hartwig amination or SNAr reactions for pyridazine-piperazine linkage, ensuring stoichiometric control of 2-methylpyrimidine derivatives.
  • Purification: Employ column chromatography (chloroform:methanol gradients) and recrystallization (dimethyl ether) to isolate high-purity products .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • Methodological Answer:
  • NMR Spectroscopy: Use 1^1H NMR (600 MHz) to verify morpholine, pyridazine, and piperazine proton environments (e.g., δ 1.20 ppm for methyl groups, δ 3.52 ppm for morpholine protons) .
  • LCMS (ESI): Confirm molecular weight (e.g., M+H+^+ peaks) and detect impurities (<1%) .
  • HPLC/TLC: Monitor reaction progress and purity using reverse-phase C18 columns or silica plates with UV detection .

Q. What are the critical steps in characterizing the compound’s crystal structure?

  • Methodological Answer:
  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in chloroform or DMSO. Analyze unit cell parameters (e.g., a=10.52a = 10.52 Å, b=12.75b = 12.75 Å) and hydrogen-bonding networks to confirm stereochemistry .
  • Thermal Analysis: Perform DSC/TGA to assess stability (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity across different assay models?

  • Methodological Answer:
  • Assay Optimization: Control pH, temperature, and solvent (e.g., DMSO concentration <0.1%) to avoid false negatives .
  • Metabolite Screening: Use LC-MS/MS to identify degradation products or active metabolites that may interfere with results .
  • Target Selectivity Profiling: Perform kinase panel screens or receptor-binding assays to rule off-target effects .

Q. What strategies are effective in elucidating the compound’s binding mechanism with kinase targets?

  • Methodological Answer:
  • Molecular Dynamics Simulations: Model interactions with ATP-binding pockets (e.g., hydrophobic contacts with 2-methylpyrimidine and hydrogen bonds with morpholine) .
  • X-ray Crystallography: Co-crystallize the compound with target kinases (e.g., PI3K or EGFR mutants) to resolve binding poses .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .

Q. How to design structure-activity relationship (SAR) studies focusing on the morpholine and pyridazine moieties?

  • Methodological Answer:
  • Substitution Libraries: Synthesize analogs with:
  • Morpholine Modifications: Replace with thiomorpholine or piperidine to assess steric effects.
  • Pyridazine Substitutions: Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) to enhance π-π stacking .
  • Biological Testing: Evaluate IC50_{50} shifts in kinase inhibition assays and correlate with LogP/clogP values to refine QSAR models .

Q. What advanced techniques address stability challenges in aqueous formulations?

  • Methodological Answer:
  • Forced Degradation Studies: Expose the compound to hydrolytic (pH 1–13), oxidative (H2_2O2_2), and photolytic conditions. Monitor degradation via UPLC-PDA .
  • Lyophilization: Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage .

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